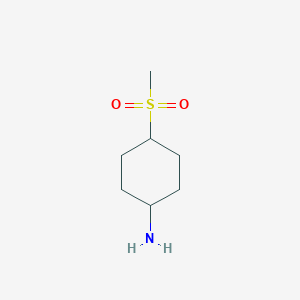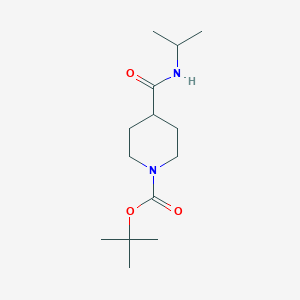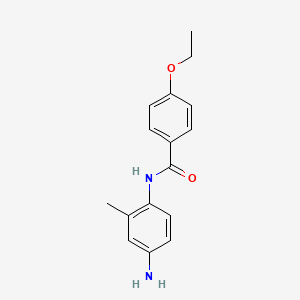
4-Methanesulfonylcyclohexan-1-amine
Overview
Description
4-Methanesulfonylcyclohexan-1-amine, also known as 4- (methanesulfonylmethyl)cyclohexan-1-amine hydrochloride, is a chemical compound with the molecular formula C8H17NO2S . It is typically stored at room temperature and is available in powder form . The compound has a molecular weight of 227.76 .
Molecular Structure Analysis
The InChI code for 4-Methanesulfonylcyclohexan-1-amine is 1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
4-Methanesulfonylcyclohexan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 227.76 .Scientific Research Applications
Biomedical Applications: Drug Delivery
4-Methanesulfonylcyclohexan-1-amine: has gained attention in drug delivery due to its unique properties. Researchers have explored its use in metal–organic supercontainers (MOSCs), which are coordination cages sustained by metal–ligand interactions. These MOSCs possess multi-pore architectures with an endo cavity and multiple exo cavities. The well-defined binding domains of MOSCs efficiently encapsulate guest molecules, making them promising candidates for drug delivery systems .
Asymmetric Synthesis of Primary Amines
Enzymes derived from Neosartorya spp., specifically NfRedAm and NfisRedAm, exhibit distinctive activity among fungal RedAms. These enzymes can catalyze the synthesis of primary amines, including those derived from 4-Methanesulfonylcyclohexan-1-amine . The high conversions and excellent enantiomeric excess achieved using these enzymes make them valuable tools for asymmetric synthesis .
Chemical Synthesis and Ligand Design
Researchers have explored the chemical synthesis of ligands based on 4-Methanesulfonylcyclohexan-1-amine . These ligands can be tailored for specific applications, such as metal coordination chemistry, catalysis, or molecular recognition. Their unique structural features allow for precise tuning of binding properties and selectivity .
Supramolecular Chemistry
The compound’s rigid and directional metal–ligand bonds make it accessible for self-assembly into discrete coordination cages. These cages can host guest molecules, providing specific chemical microenvironments. Applications include gas storage, molecular recognition, and stabilization of reactive species. Researchers continue to explore novel supramolecular architectures based on this compound .
Materials Science: Gas Storage and Separation
The internal cavities of coordination cages derived from 4-Methanesulfonylcyclohexan-1-amine can selectively bind gas molecules. This property has implications for gas storage and separation technologies. By designing cage structures with suitable pore sizes, researchers aim to enhance gas adsorption and separation efficiency .
Catalysis and Stabilization of Reactive Species
The rigid framework of metal–organic supercontainers allows for the stabilization of reactive intermediates. Researchers investigate their potential as catalysts for various reactions. Additionally, the encapsulation of reactive species within the cages can alter their reactivity, leading to unique catalytic effects .
Safety and Hazards
The compound is associated with certain safety hazards. It has been classified under GHS07, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 4-methanesulfonylcyclohexan-1-amine belongs, primarily target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides generally act by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folate synthesis pathway in bacteria .
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth and reproduction by interfering with folic acid synthesis .
properties
IUPAC Name |
4-methylsulfonylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVBQDPPRIPJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonylcyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B3072259.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B3072271.png)
![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)
![4-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B3072296.png)






